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Compound of Interest

Compound Name: L 152804

Cat. No.: B1673691 Get Quote

Technical Support Center: L-152804
Welcome to the technical support center for L-152804. This resource is designed for

researchers, scientists, and drug development professionals to provide guidance on potential

off-target effects of L-152804 and best practices to mitigate them in your experiments.

Frequently Asked Questions (FAQs)
Q1: What is L-152804 and what is its primary target?

L-152804 is a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5

receptor.[1] It is orally active and can penetrate the brain, making it a valuable tool for studying

the physiological roles of the Y5 receptor, particularly in the regulation of food intake and

energy expenditure.[1][2][3]

Q2: What are the known off-target effects of L-152804?

L-152804 is reported to be highly selective for the NPY Y5 receptor. Studies have shown that it

has over 300-fold selectivity for the human Y5 receptor compared to the human Y1, Y2, and Y4

NPY receptor subtypes.[1] At a concentration of 10 µM, L-152804 did not exhibit significant

binding affinity for the Y1, Y2, and Y4 receptors.[2][3] While a comprehensive screening against

a broad panel of unrelated receptors is not readily available in the public domain, its high

selectivity within the NPY receptor family suggests a low probability of significant off-target

effects at appropriate concentrations.
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Q3: How can I be confident that the observed effects in my experiment are due to Y5 receptor

antagonism and not off-target effects?

To ensure that the experimental results are due to on-target Y5 receptor antagonism, it is

crucial to incorporate rigorous controls and validation steps. Here are some key strategies:

Use a control compound: Include a structurally similar but inactive analog of L-152804 as a

negative control. This helps to rule out effects caused by the chemical scaffold itself.

Genetic validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or

knock out the NPY Y5 receptor in your cellular model. The biological effect of L-152804

should be absent in cells lacking the Y5 receptor.

Rescue experiments: In a Y5 receptor knockout or knockdown system, reintroducing the Y5

receptor should restore the responsiveness to L-152804.

Use structurally distinct Y5 antagonists: Confirm your findings with other selective Y5

receptor antagonists that have a different chemical structure. Consistent results across

different antagonists strengthen the conclusion that the effect is on-target.
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Issue Possible Cause Troubleshooting Steps

Inconsistent results between

experiments.

1. Variability in compound

concentration. 2. Cell line

instability or passage number

effects. 3. Subtle off-target

effects at the concentration

used.

1. Prepare fresh dilutions of L-

152804 from a validated stock

for each experiment. 2. Use

cells within a defined low

passage number range and

regularly check for target

expression. 3. Perform a dose-

response curve to determine

the minimal effective

concentration and use the

lowest possible concentration

that elicits the desired on-

target effect.

Observed cellular toxicity.

1. High concentrations of L-

152804 leading to off-target

effects. 2. Solvent (e.g.,

DMSO) toxicity. 3. Cell line-

specific sensitivity.

1. Conduct a cell viability

assay (e.g., MTT, trypan blue

exclusion) in parallel with your

functional assay to determine

the cytotoxic concentration of

L-152804. 2. Ensure the final

solvent concentration is

consistent across all conditions

and is below the toxic

threshold for your cell line

(typically <0.1-0.5%). 3. Test

the compound on a different

cell line that also expresses

the Y5 receptor.

Discrepancy between results

with L-152804 and genetic

knockdown of the Y5 receptor.

1. Incomplete knockdown of

the Y5 receptor. 2. Potential

off-target effect of L-152804. 3.

Compensation mechanisms in

the genetically modified cells.

1. Verify the knockdown

efficiency at the protein level

using Western blot or flow

cytometry. 2. Refer to the

strategies in FAQ Q3 to

validate the on-target effect.

Consider performing a broader

off-target screening if the
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discrepancy persists. 3. Use

an inducible knockdown

system to minimize long-term

compensatory changes.

Data Presentation
Table 1: Selectivity Profile of L-152804 for Human NPY Receptors

Receptor Subtype Binding Affinity (Ki)

hY5 26 nM

hY1 > 10,000 nM

hY2 > 10,000 nM

hY4 > 10,000 nM

Data compiled from publicly available resources.[1][2]

Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay to
Determine L-152804 Selectivity
Objective: To determine the binding affinity (Ki) of L-152804 for the human NPY Y5 receptor

and its selectivity against other NPY receptor subtypes (Y1, Y2, Y4).

Materials:

Cell membranes prepared from cell lines stably expressing individual human NPY receptor

subtypes (Y1, Y2, Y4, Y5).

Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or another suitable high-affinity radioligand for NPY

receptors.
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Non-specific binding control: A high concentration of a non-labeled NPY receptor agonist or

antagonist (e.g., 1 µM NPY).

Assay buffer: e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.

96-well plates.

Glass fiber filters.

Scintillation counter.

Methodology:

Compound Dilution: Prepare a serial dilution of L-152804 in the assay buffer. The

concentration range should span several orders of magnitude around the expected Ki.

Assay Setup: In a 96-well plate, combine:

A fixed concentration of the radioligand (typically at or below its Kd value).

Varying concentrations of L-152804 (or vehicle for total binding).

A high concentration of a non-labeled ligand for determining non-specific binding.

Cell membranes expressing the target receptor.

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium

(e.g., 60-120 minutes).

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell

harvester. This separates the membrane-bound radioligand from the free radioligand.

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

Counting: Place the filters in scintillation vials with scintillation fluid and measure the

radioactivity using a scintillation counter.

Data Analysis:
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Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the L-152804

concentration.

Determine the IC50 value (the concentration of L-152804 that inhibits 50% of the specific

radioligand binding) by fitting the data to a sigmoidal dose-response curve.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.
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Caption: Simplified NPY Y5 receptor signaling pathway and the inhibitory action of L-152804.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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